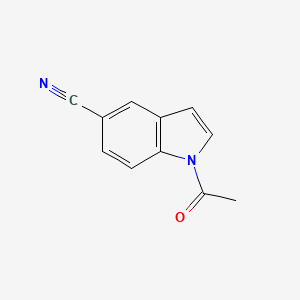![molecular formula C11H15NO B3357939 4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one CAS No. 76621-38-0](/img/structure/B3357939.png)
4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one
Overview
Description
4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one, commonly known as 4-Methylcycloheptanone or 4-Methyl-2-oxo-1,2,3,4,5,6,7,8-octahydrocyclohepta[b]pyridine, is a cyclic ketone with a molecular formula of C10H17NO. It is a versatile compound that has been used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Chemical Structure Analysis
4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one has been the subject of various studies focusing on its chemical structure. For instance, Albov et al. (2004) examined its crystal structure, providing insights into the size effect of cycloalkane fragments on the reactivity of heterocycles based on pyridine (Albov, Mazina, Rybakov, Babaev, Fedyanin, & Aslanov, 2004). Similarly, Al’bov et al. (2004) conducted a single-crystal X-ray diffraction study to determine its structure, contributing to the understanding of hydrogen bonds involving N, H, and O atoms of the pyridone fragment (Al’bov, Mazina, Rybakov, Babaev, Chernyshev, & Aslanov, 2004).
Synthesis and Reactions
The compound has been utilized in various synthetic processes. Gritsch et al. (2019) demonstrated its use as a diene cycloaddition partner in a copper-catalyzed [4+2] cycloaddition, creating [3.2.2] bicycles, showcasing its versatility in organic synthesis (Gritsch, Giménez-Nueno, Wonilowicz, & Sarpong, 2019). Additionally, Moustafa and Girgis (2007) synthesized and characterized derivatives of this compound, providing insights into its molecular structure and bonding characteristics (Moustafa & Girgis, 2007).
Photochemical Reactions
The compound has been studied in the context of photochemical reactions. Nishio et al. (1991) investigated the photochemical behaviors of related pyrazinone derivatives, including 1,5,6,7,8,9-hexahydro-2H-cyclohepta[b]pyrazin-2-one, providing insights into the nature of its interactions with singlet oxygen and the formation of endoperoxides (Nishio, Kondo, & Omote, 1991).
Luminescence Properties
Li et al. (2015) explored the luminescent properties of novel co-crystals based on derivatives of this compound. Their research highlighted potential applications in crystal engineering for creating patentable crystals with unique luminescent characteristics (Li, Wang, Zhao, Sun, Sun, Wang, & Hou, 2015).
X-Ray Diffraction Studies
Further studies have been conducted using X-ray diffraction to explore the structural details of derivatives of 4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one. For instance, Kaur et al. (2013) examined the structure of rupatadine, a compound related to this chemical, which shed light on the molecular arrangement and potential chemical interactions (Kaur, Jasinski, Luopa, Kumar, Patel, Gudaparthi, & Yathirajan, 2013).
properties
IUPAC Name |
4-methyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-7-11(13)12-10-6-4-2-3-5-9(8)10/h7H,2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTFIEWWBDUYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302433 | |
| Record name | 4-methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
CAS RN |
76621-38-0 | |
| Record name | NSC150958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Pyrrolo[1,2-a]quinoline-2-carboxylic acid](/img/structure/B3357922.png)




